molecular formula C13H16N2O2S B2965323 N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 868370-15-4

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide

Cat. No. B2965323
CAS RN: 868370-15-4
M. Wt: 264.34
InChI Key: LDWDBJBNZXXUCG-YPKPFQOOSA-N
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Description

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. MMB-2201 is a chemical compound that acts on the cannabinoid receptors in the brain and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Photodynamic Therapy Applications

Benzothiazole derivatives have shown significant potential in photodynamic therapy (PDT) for cancer treatment. A study explored the synthesis and characterization of new zinc phthalocyanine substituted with benzothiazole derivative groups. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II PDT mechanisms, indicating their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects. In one study, benzothiazole derivatives were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors demonstrated enhanced stability and higher inhibition efficiencies, protecting steel from corrosion through physical and chemical adsorption onto surfaces (Hu et al., 2016).

Synthesis and Therapeutic Applications

The synthesis of novel N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides has been reported, exhibiting diverse therapeutic activities. These compounds showed significant anti-inflammatory, psychotropic, and cytotoxic activities, indicating their potential for further therapeutic applications. The study highlights the compounds' marked sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial action, with structural characteristics correlated to their biological results (Zablotskaya et al., 2013).

Luminescent Properties and White Light Emission

Investigations into the luminescent properties of benzothiazole derivatives for potential application in white light emission have been conducted. Three derivatives were prepared and their luminescence properties examined, showing that by doping these compounds into a polymer matrix at specific proportions, saturated white-light emission with desirable chromaticity coordinates could be achieved. This suggests their utility in the fabrication of white-light emitting devices (Lu et al., 2017).

properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-5-10(16)14-13-15(3)11-9(17-4)7-6-8(2)12(11)18-13/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWDBJBNZXXUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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